molecular formula C16H18O4 B14364904 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol CAS No. 90139-54-1

2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol

Cat. No.: B14364904
CAS No.: 90139-54-1
M. Wt: 274.31 g/mol
InChI Key: AMDRDPIHRDPQCN-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is an organic compound with the molecular formula C16H18O4. It is a phenolic ether, characterized by the presence of methoxy and phenoxy groups attached to a phenol core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol typically involves the reaction of 2-methoxy-4-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide

    Solvents: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives

    Reduction: Alcohols and reduced phenolic compounds

    Substitution: Halogenated or nitrated phenolic ethers

Scientific Research Applications

2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the additional phenoxy group.

    4-Methylguaiacol: Similar structure with a methoxy and hydroxyl group on the aromatic ring.

    2-Methoxy-4-vinylphenol: Contains a vinyl group instead of the methoxy-methyl linkage.

Uniqueness

2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90139-54-1

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol

InChI

InChI=1S/C16H18O4/c1-11-4-7-14(16(8-11)19-3)20-10-12-5-6-13(17)15(9-12)18-2/h4-9,17H,10H2,1-3H3

InChI Key

AMDRDPIHRDPQCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)O)OC)OC

Origin of Product

United States

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